![molecular formula C₂₁H₂₄ClNO₄S B1663503 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid CAS No. 141335-10-6](/img/structure/B1663503.png)
2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid
Vue d'ensemble
Description
This compound, also known as LCB-2853, is an antagonist of the thromboxane A2 (TXA2) receptor, with antiplatelet and antithrombotic activities1. It has a molecular formula of C₂₁H₂₄ClNO₄S and a molecular weight of 421.9 g/mol1.
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the search results. However, a related compound, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid, has a documented synthesis process2. This process involves the preparation of the compound and its pharmaceutically acceptable salts, and compounds of formula (IIa) and (VIIIa), wherein R1 = H or C1-C4 alkyl; R2 = aryl or heteroaryl or R1 and R2 together with the carbon to which they are attached form a C3-C8 cycloalkyl group and X is a suitable leaving group for example, chlorine, bromine, iodine, 4-methylphenyl-sulfonyloxy, methylsulfonyloxy group or 4-bromophenyl-sulfonyloxy group2.Molecular Structure Analysis
The molecular structure analysis of this compound is not explicitly detailed in the search results. However, the molecular formula is C₂₁H₂₄ClNO₄S1, which provides some insight into its structure.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly detailed in the search results. However, as an antagonist of the thromboxane A2 (TXA2) receptor, it likely interacts with this receptor in the body1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the search results. However, its molecular formula is C₂₁H₂₄ClNO₄S and it has a molecular weight of 421.9 g/mol1.
Applications De Recherche Scientifique
Environmental Impact and Mechanisms
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely utilized herbicide for both agricultural and residential applications. It's important to understand the potential carcinogenic outcomes from exposure to this compound. A systematic review by Stackelberg highlighted the controversial nature of the compound's carcinogenicity. While some epidemiologic studies suggest an increased risk of various cancers, such as non-Hodgkins lymphoma and leukemia, due to exposure to 2,4-D, toxicological studies in rodents have shown no evidence of carcinogenicity. The review emphasizes that current evidence does not support a genotoxic mode of action for 2,4-D, and environmental exposures are generally not sufficient to support a causal relationship with cancer (Stackelberg, 2013).
Wastewater Treatment in Pesticide Industry
2,4-D is a significant pollutant in the wastewater generated by the pesticide industry. Goodwin et al. discussed treatment options for this high-strength wastewater, which contains a range of toxic pollutants including 2,4-D. Biological processes and granular activated carbon are widely used for treating high-strength wastewaters rich in recalcitrant compounds. These methods have shown to remove a significant portion of such compounds, potentially leading to high-quality effluent. However, evaluating these processes experimentally is crucial for determining design, efficiency, or costs (Goodwin et al., 2018).
Sorption to Soil, Organic Matter, and Minerals
Understanding the interaction of 2,4-D with various environmental components like soil, organic matter, and minerals is vital. Werner, Garratt, and Pigott reviewed sorption experiments and concluded that sorption of 2,4-D can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides. Soil organic matter and iron oxides appear to be the most relevant sorbents for phenoxy herbicides like 2,4-D. This insight is crucial for designing strategies for environmental remediation and understanding the persistence of such herbicides in different soils (Werner, Garratt, & Pigott, 2012).
Biodegradation and Environmental Remediation
The biodegradation of 2,4-D and its environmental fate are of significant interest, especially in agricultural settings. Magnoli et al. provided an overview of the characteristics of herbicides based on 2,4-D, focusing on the role of microorganisms in its degradation and the main degradation metabolite, 2,4-dichlorophenol. The review underscores the importance of microbial remediation processes in preventing environmental pollution and safeguarding public health (Magnoli et al., 2020).
Safety And Hazards
The safety and hazards of this compound are not explicitly detailed in the search results. However, one source suggests that a related compound may be a potential carcinogen3.
Orientations Futures
The future directions for this compound are not explicitly detailed in the search results. However, given its antiplatelet and antithrombotic activities1, it may have potential applications in the treatment of conditions related to blood clotting.
Please note that this analysis is based on the information available in the search results and may not be fully comprehensive. For a more detailed analysis, please refer to the original sources or consult a chemistry professional.
Propriétés
IUPAC Name |
2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4S/c22-18-7-9-19(10-8-18)28(26,27)23-15-21(11-1-2-12-21)14-17-5-3-16(4-6-17)13-20(24)25/h3-10,23H,1-2,11-15H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPIVPXMOXMBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



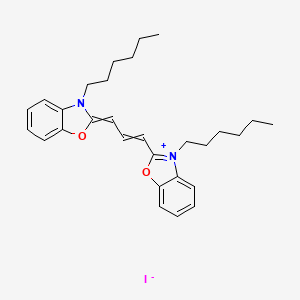
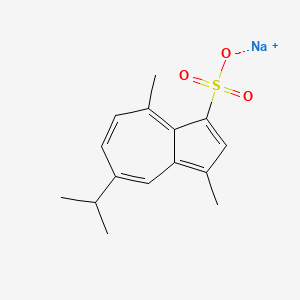
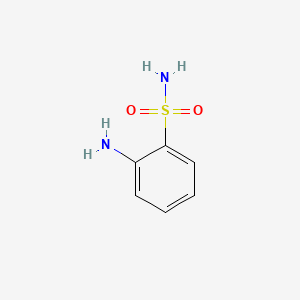

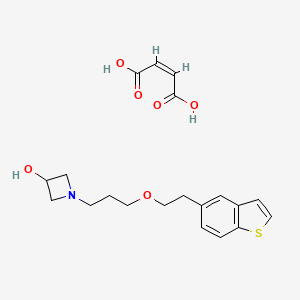
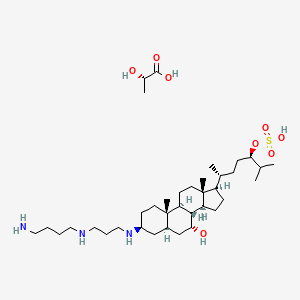
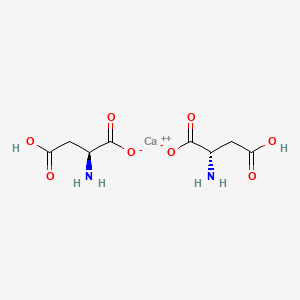
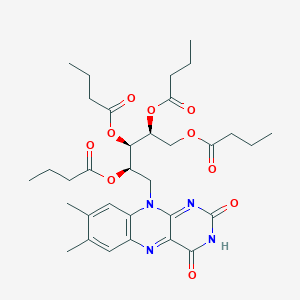
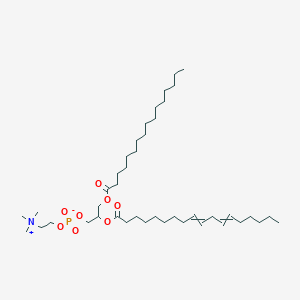
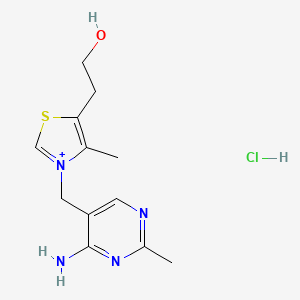
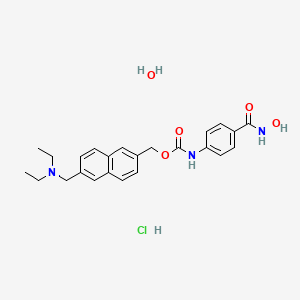
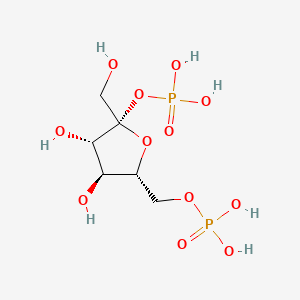
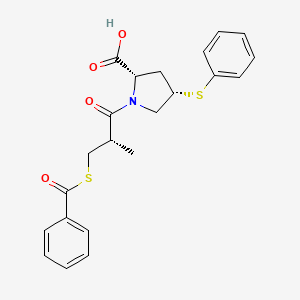
![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)